AChE-IN-53
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Overview
Description
AChE-IN-53 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-53 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include the use of solvents such as acetic acid and temperatures around 80-100°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-53 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
AChE-IN-53 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholine levels and neurotransmission.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
AChE-IN-53 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used to treat Alzheimer’s disease by inhibiting acetylcholinesterase
Uniqueness
AChE-IN-53 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and side effect profile compared to other acetylcholinesterase inhibitors .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-(2-methoxyphenoxy)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C19H18N2O2/c1-22-17-7-2-3-8-18(17)23-12-9-10-16-14(11-12)19(20)13-5-4-6-15(13)21-16/h2-3,7-11H,4-6H2,1H3,(H2,20,21) |
InChI Key |
DFOGOJMEWLSLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)N=C4CCCC4=C3N |
Origin of Product |
United States |
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